![molecular formula C9H8N2O2 B12972409 1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12972409.png)
1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyridines, which are known for their significant biological and chemical properties. The presence of the hydroxyl group at the 5-position of the pyrazole ring and the ethanone group at the 3-position of the pyridine ring makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides concise access to the desired pyrazolo[1,5-a]pyridin-3-yl derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH) to facilitate the cycloaddition and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ethanone group would yield an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential anticancer properties and as a scaffold for drug design.
Industry: Utilized in the development of new materials with specific photophysical properties
Wirkmechanismus
The mechanism of action of 1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidine: Known for its anticancer potential and enzymatic inhibitory activity.
Pyrazolo[3,4-d]pyrimidine: Investigated as a novel CDK2 inhibitor with significant cytotoxic activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Explored for its biological and molecular modeling investigations.
The uniqueness of this compound lies in its specific structural features, such as the hydroxyl group and ethanone moiety, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
3-acetyl-1H-pyrazolo[1,5-a]pyridin-5-one |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)8-5-10-11-3-2-7(13)4-9(8)11/h2-5,10H,1H3 |
InChI-Schlüssel |
BYGYTUVZEYZYPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNN2C1=CC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)
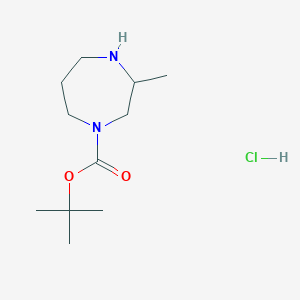
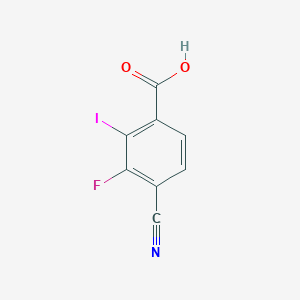
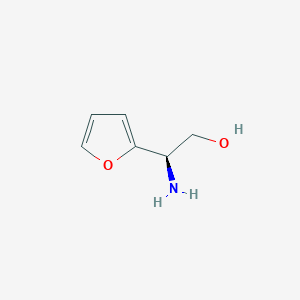
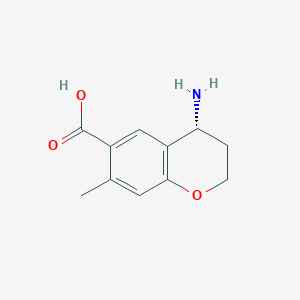
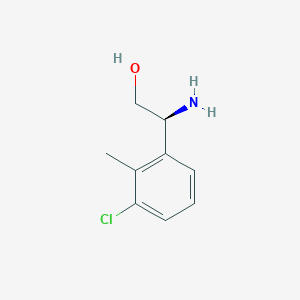
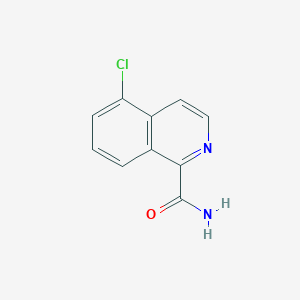
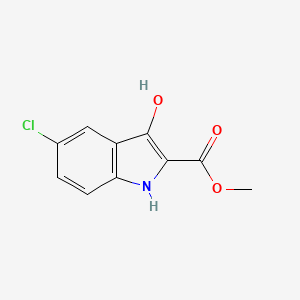
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B12972375.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12972380.png)
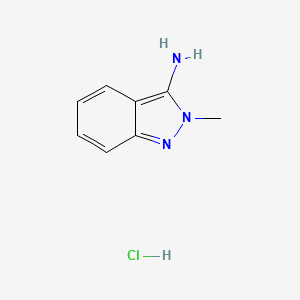
![Ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12972388.png)
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12972390.png)
![2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)
